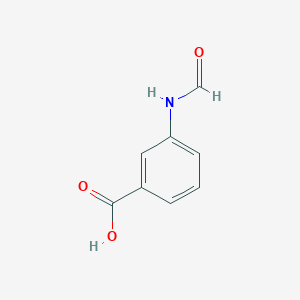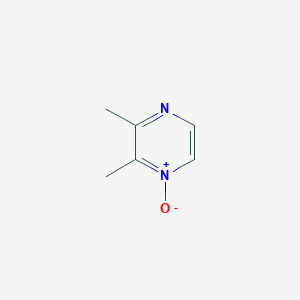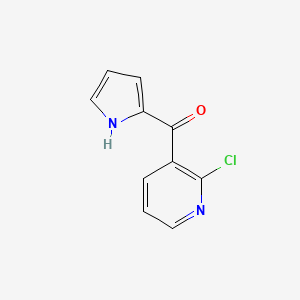
5-(Methylamino)-5-oxo-3-phenylpentanoic acid
概要
説明
5-(Methylamino)-5-oxo-3-phenylpentanoic acid is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl group attached to a butyric acid backbone, with a methylcarbamoyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylamino)-5-oxo-3-phenylpentanoic acid typically involves the reaction of 3-phenylbutyric acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality.
化学反応の分析
Types of Reactions: 5-(Methylamino)-5-oxo-3-phenylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
5-(Methylamino)-5-oxo-3-phenylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It finds applications in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(Methylamino)-5-oxo-3-phenylpentanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
類似化合物との比較
- 4-(N-Methylcarbamoyl)-3-phenylpropionic acid
- 4-(N-Methylcarbamoyl)-3-phenylvaleric acid
- 4-(N-Methylcarbamoyl)-3-phenylhexanoic acid
Comparison: Compared to these similar compounds, 5-(Methylamino)-5-oxo-3-phenylpentanoic acid exhibits unique properties due to its specific molecular structure. The length of the carbon chain and the position of the functional groups can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
5-(methylamino)-5-oxo-3-phenylpentanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-13-11(14)7-10(8-12(15)16)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16) |
InChIキー |
SFKCXYACNRNCFE-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CC(CC(=O)O)C1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide](/img/structure/B8719254.png)



![8-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B8719280.png)






![2-{[2-(4-Phenoxyphenoxy)ethyl]sulfanyl}pyrimidine](/img/structure/B8719351.png)

